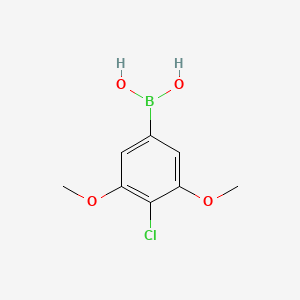
(4-Chloro-3,5-dimethoxyphenyl)boronic acid
Vue d'ensemble
Description
“(4-Chloro-3,5-dimethoxyphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds, including boronic acids, have been widely studied in medicinal chemistry . They are generally considered non-toxic and environmentally benign . They are often used as building blocks and synthetic intermediates .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10BClO4 . The molecular weight is 184.43 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in palladium-catalyzed coupling reactions . They can also be used as substrates in the cross-coupling reaction with 5,7-dichloropyrido .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . The melting point is between 202-207 °C .
Applications De Recherche Scientifique
Electroanalytical Applications : A study utilized square-wave voltammetry and a boron-doped diamond electrode for the analytical determination of dimethomorph in grape-derived samples. The oxidation of dimethomorph led to the formation of (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product, highlighting the utility of boronic acid derivatives in electroanalytical chemistry (Lucas et al., 2013).
Sugar Extraction and Purification : Research on using boronic acid extractants, including types like phenylboronic acid and 3,5-dimethylphenylboronic acid, demonstrated their effectiveness in purifying and concentrating sugars from hemicellulose hydrolysates. This process offers potential in producing high-concentration xylose solutions suitable for fermentation (Griffin & Shu, 2004).
Synthesis of Organic Compounds : Utilizing Suzuki and Stille cross-coupling reactions, a study synthesized 5-substituted resorcinol derivatives from 1-chloro-3,5-dimethoxybenzene and 3,5-dimethoxyphenyl boronic acid. These reactions under mild conditions highlight the role of boronic acid derivatives in organic synthesis (Dol et al., 1998).
Fluorescent Chemosensors : Boronic acid's interaction with cis-1,2- or 1,3-diol forms the basis for fluorescent sensors used to probe carbohydrates and bioactive substances. This review summarizes the progress in boronic acid sensors for various applications, including detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Polymerization and Material Science : A study on the polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane with various cationic catalysts such as boron trifluoride demonstrated the formation of a mixture of ring-opened poly(keto ether) and 3(2H)-dihydrofuranone derivative. This research contributes to the understanding of boronic acid derivatives in material science and polymerization (장원철 et al., 1999).
Macrocyclic Chemistry : Research describing new perspectives for boronic esters in macrocyclic chemistry, including the synthesis of a tetrameric macrocyclic compound derived from 2,6-pyridinedimethanol and 3-nitrophenyl boronic acid, highlights the significant role of boronic acid derivatives in this field (Fárfan et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMKFIUWSYMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626080 | |
| Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427886-21-3 | |
| Record name | B-(4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427886-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

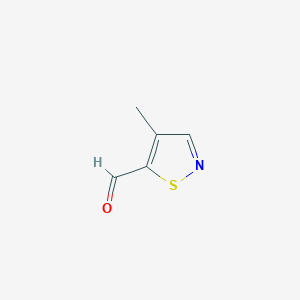

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

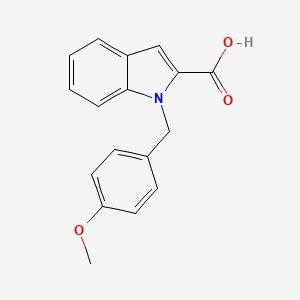

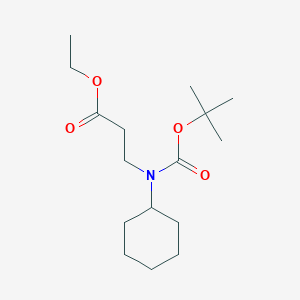

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
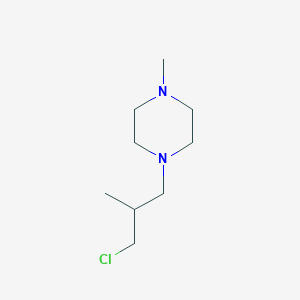
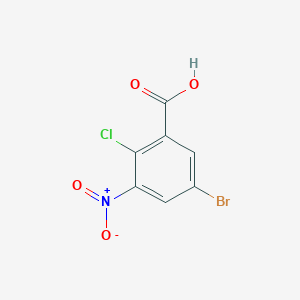
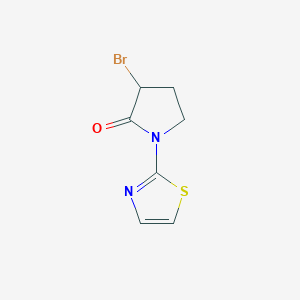
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
